molecular formula C14H11N3O4 B2994985 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1801270-07-4

3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2994985
CAS No.: 1801270-07-4
M. Wt: 285.259
InChI Key: BKSSCQWZROKDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring:

  • A 1-methyl group at the pyrazole 1-position.
  • A carboxylic acid substituent at the 4-position.
  • A 3-[(1,3-dioxoisoindolin-2-yl)methyl] group at the 3-position, comprising a methylene bridge linked to a phthalimide-like isoindole moiety (Figure 1).

This structure combines aromatic, hydrogen-bonding (carboxylic acid), and hydrophobic (isoindole) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between pyrazole precursors and isoindole derivatives, as seen in related compounds (e.g., triazole-pyrazole hybrids in ).

Properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-16-6-10(14(20)21)11(15-16)7-17-12(18)8-4-2-3-5-9(8)13(17)19/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSSCQWZROKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole and isoindole, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C14H12N2O4C_{14}H_{12}N_2O_4, with a molecular weight of 272.26 g/mol. Its structure features a pyrazole ring connected to an isoindoline moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
IUPAC NameThis compound
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research has shown that derivatives containing the isoindoline structure exhibit inhibitory effects on enzymes such as heparanase and other glycosidases. The compound's interaction with these enzymes may disrupt critical biological pathways involved in cell proliferation and angiogenesis.

Enzyme Inhibition

Studies have reported that isoindole derivatives can inhibit endo-beta-glucuronidase heparanase , which plays a significant role in cancer progression and metastasis. For instance, certain derivatives demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .

Biological Activities

The compound has been studied for several biological activities:

1. Anticancer Activity

  • Mechanism : The inhibition of heparanase leads to reduced tumor growth and metastasis.
  • Case Study : A derivative was shown to significantly inhibit the migration of cancer cells in vitro.

2. Antimicrobial Activity

  • Research Findings : Some studies have indicated that pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi. In particular, compounds with similar structures demonstrated higher antifungal activity than standard treatments .

3. Anti-inflammatory Effects

  • Evidence : Compounds related to this structure have been noted for their anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Comparative Studies

A comparative analysis with other isoindole derivatives reveals that while many share structural similarities, the presence of specific functional groups in This compound enhances its bioactivity significantly.

Compound NameActivity TypeIC50 (nM)
2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acidHeparanase Inhibitor200–500
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesAntifungalVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrazole 3-Position

Isoindole vs. Difluoromethyl Groups
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (): The electron-withdrawing difluoromethyl group enhances acidity (pKa ~1–2) compared to the isoindole substituent. This increases solubility in polar solvents and may improve bioavailability.
Isoindole vs. Amino/Alkyl Groups
  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid (): The 3-amino group enables hydrogen bonding and metal coordination, contrasting with the inert isoindole group. The allyl substituent at the 1-position adds conformational flexibility.
  • 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (): The bulky isopropyl group at the 1-position reduces steric accessibility compared to the methyl group in the target compound.

Substituent Variations at the Pyrazole 1-Position

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4; ): Dual methyl groups at the 1- and 3-positions simplify synthesis but limit steric and electronic diversity.
  • 1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylate (): The cyclopentyl group at the 1-position increases lipophilicity, while the ester (vs. carboxylic acid) improves cell membrane permeability.

Carboxylic Acid vs. Ester Derivatives

  • Ethyl 3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (): The ethyl ester protects the carboxylic acid, enhancing stability during synthesis. Hydrolysis yields the active acid form, analogous to the target compound.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name Molecular Weight Substituents (1-/3-/4-positions) Notable Features
Target Compound 329.28 1-Me / 3-(isoindole-CH2) / 4-COOH Hydrophobic isoindole, moderate solubility
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () 190.12 1-Me / 3-CF2H / 4-COOH High acidity, improved solubility
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid () 198.23 1-iPr / 3-Me / 4-COOH Steric hindrance, reduced reactivity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () 308.34 1-Ph / 3-Ph / 4-COOH Enhanced aromatic interactions
Ethyl ester analog () 383.33 1-Me / 3-(isoindole-CH2-triazole) / 4-COOEt Ester prodrug, higher logP

Q & A

Q. What are the recommended synthetic routes for 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis to yield the carboxylic acid moiety . Optimization involves:

  • Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency.
  • Catalyst selection : Potassium carbonate (K₂CO₃) or triethylamine (TEA) enhances nucleophilic substitution in intermediate steps .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms substituent positioning .
  • Spectroscopy :
    • FTIR : Identifies carbonyl (C=O) stretches (1650–1750 cm⁻¹) and aromatic C-H vibrations .
    • NMR : ¹H NMR signals at δ 2.5–3.5 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons) validate the isoindole and pyrazole rings .
  • DFT calculations : Compare experimental data with theoretical models (e.g., B3LYP/6-31G* basis set) to assess electronic distribution and reactivity .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release nitrogen oxides (NOₓ) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or reaction path searching improve the synthesis design of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., transition state analysis) and information science to predict optimal reaction pathways . For example:

  • Reaction path search algorithms : Identify low-energy intermediates and bypass kinetic traps .
  • Machine learning : Analyze historical reaction data to prioritize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) for higher yields .
  • Feedback loops : Experimental data refine computational models, reducing trial-and-error iterations by ~40% .

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?

  • Higher-level DFT : Use larger basis sets (e.g., 6-311++G**) to improve accuracy in predicting NMR chemical shifts .
  • Solvent effects : Include polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in UV-Vis spectra .
  • Cross-validation : Combine XRD (for bond lengths) and IR/Raman (for vibrational modes) to validate DFT-predicted geometries .

Q. What strategies are effective in modifying the core structure to enhance biological activity or solubility?

  • Substituent engineering :
    • Electron-withdrawing groups (e.g., -CF₃ at the pyrazole 3-position) improve metabolic stability .
    • Hydrophilic moieties (e.g., -SO₃H or -NH₂) enhance aqueous solubility for in vitro assays .
  • Positional isomerism : Shifting the methyl group on the benzyl ring (e.g., ortho vs. para) alters binding affinity to enzymatic targets .

Q. What methodologies address solubility challenges in biological assays involving this compound?

  • Derivatization : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) for improved lipophilicity in cell membrane penetration studies .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.